3-Cyanopropyltriethoxysilan

Übersicht

Beschreibung

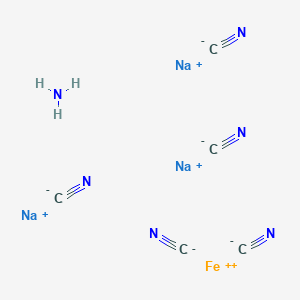

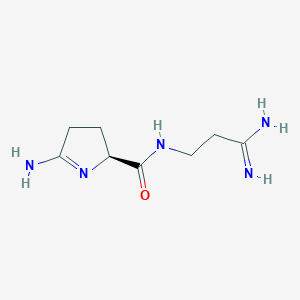

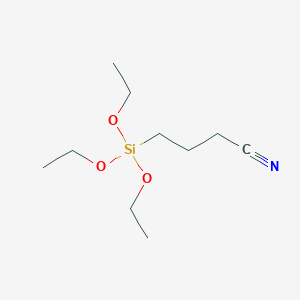

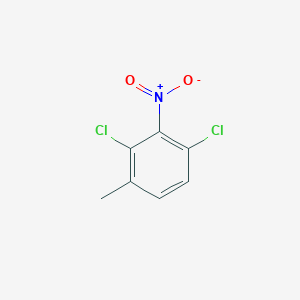

3-Cyanopropyltriethoxysilane (CPTS) is a trialkoxysilane with a reactive cyanoalkyl group attached to the silicon atom . It is used as a cyanoalkyl silane coupling agent .

Synthesis Analysis

New inorganic–organic hybrid materials were synthesized by hydrolysis and condensation of cyanopropyltriethoxysilane (CNPrTEOS) and polydimethylsiloxane (PDMS) in the presence of hydrochloric acid, HCl catalyst, and methyl trimethylmethoxysilane as a precursor via the sol–gel method .Molecular Structure Analysis

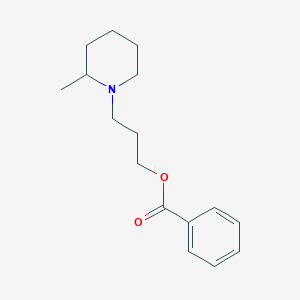

The molecular formula of 3-Cyanopropyltriethoxysilane is C10H21NO3Si . It has a molecular weight of 231.36 .Physical And Chemical Properties Analysis

3-Cyanopropyltriethoxysilane is a liquid . It has a boiling point of 100-101 °C at 6 mmHg , a density of 0.966 g/mL at 25 °C , and a refractive index (n20/D) of 1.417 . It is not miscible in water .Wissenschaftliche Forschungsanwendungen

Synthese von Hybridmaterialien

CPTS wird bei der Synthese von anorganisch-organischen Hybridmaterialien eingesetzt. Diese Materialien werden durch Hydrolyse und Kondensation von CPTS und Polydimethylsiloxan (PDMS) mittels Sol-Gel-Verfahren hergestellt . Die resultierenden Hybridmaterialien zeigen verbesserte Eigenschaften für spezifische Anwendungen, z. B. Beschichtungen für die Stir Bar Sorptive Extraction (SBSE), die von der Polarität der Cyanogruppe profitieren, um die Extraktion polarer Analyten zu verbessern .

Sorptionsmittel für Stir Bar Sorptive Extraction

Die synthetisierten PDMS-CPTS-basierten Hybridbeschichtungen werden auf glasummantelte Rührstäbe aufgebracht. Diese beschichteten Rührstäbe werden dann in der SBSE verwendet, um nichtsteroidale Antirheumatika wie Ketoprofen und Diclofenac-Natrium aus verschiedenen Matrices zu extrahieren . Die physikalisch-chemischen Eigenschaften der Beschichtungen können für eine optimale Extraktionsleistung feinabgestimmt werden .

Festsäulenextraktion

CPTS wurde bei der Entwicklung von Titan-basierten Sorptionsmitteln für die Festphasenextraktion (SPE) von aromatischen Aminen aus Flusswasser verwendet . Diese Anwendung zeigt die Rolle von CPTS bei der Umweltüberwachung und -verschmutzungsbekämpfung, bei der es die Erfassung und Analyse von Schadstoffen unterstützt.

Nachweis von Pestiziden

Organisch modifizierte Silikatfilme, die von CPTS abgeleitet sind, werden auf Goldelektroden für den Nachweis von Pestiziden wie Ametryn beschichtet . Diese Anwendung ist im Agrarsektor entscheidend, um die Sicherheit und Qualität der Produkte zu gewährleisten.

Oberflächenmodifikation

Als Silan-Kopplungsmittel ist CPTS an Oberflächenmodifikationsprozessen beteiligt. Es wird verwendet, um die Oberflächeneigenschaften verschiedener Substrate zu verändern, um die Haftung, Kompatibilität und Stabilität zwischen anorganischen und organischen Materialien zu verbessern .

Synthese von funktionalisierten Siliciumdioxid

CPTS ist ein wichtiges Element bei der Synthese von funktionalisierten Siliciumdioxid, das in einer Vielzahl von Anwendungen eingesetzt wird, darunter Chromatographie, Arzneimittelträgersysteme und als Katalysator in der organischen Synthese .

Safety and Hazards

Zukünftige Richtungen

A study has been conducted on the synthesis of high-antifouling TiO2/3-cyanopropyltriethoxysilane (CPTS)/Metformin-polyethersulfone (PES) membrane with various dosages of NPs (0.1, 0.5, and 1 wt%). The performance of the membranes was studied by the rejection of Cu(II) ions, COD content, and dye removal from liquorice extraction plant (LEP) wastewater . This indicates potential future directions in the use of 3-Cyanopropyltriethoxysilane in the development of high-antifouling membranes for wastewater treatment.

Wirkmechanismus

Target of Action

3-Cyanopropyltriethoxysilane (CPTS) is a trialkoxysilane with a reactive cyanoalkyl group attached to the silicon atom . The primary targets of CPTS are various organic and inorganic materials, where it acts as a coupling agent . It is used to modify the surface characteristics of these materials, enhancing their properties for specific applications .

Mode of Action

CPTS interacts with its targets through a process known as silanization . The ethoxy groups on the silane molecule undergo hydrolysis to form silanol groups, which can then react with hydroxyl groups on the target material’s surface, forming strong covalent bonds . This results in the attachment of the cyanoalkyl group to the surface, altering its properties .

Biochemical Pathways

It is known that the compound can be used to modify the surface characteristics of biopolymers , potentially affecting their interactions with other molecules.

Pharmacokinetics

It is known to be moisture sensitive , suggesting that its stability and bioavailability could be affected by the presence of water.

Result of Action

The primary result of CPTS’s action is the modification of the surface properties of the target material . For example, it has been used in the synthesis of titanium-based sorbents for solid-phase extraction of aromatic amines from river water , and in the development of organically modified silicate films coated on gold electrodes for the detection of ametryn .

Action Environment

The action of CPTS is influenced by environmental factors such as temperature and humidity. As a moisture-sensitive compound , its reactivity and stability can be affected by the presence of water. Additionally, its boiling point is 100-101 °C at 6 mmHg , suggesting that it may evaporate under high-temperature conditions.

Eigenschaften

IUPAC Name |

4-triethoxysilylbutanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO3Si/c1-4-12-15(13-5-2,14-6-3)10-8-7-9-11/h4-8,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGIURMCNTDVGJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](CCCC#N)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6061440 | |

| Record name | Butanenitrile, 4-(triethoxysilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1067-47-6 | |

| Record name | 3-Cyanopropyltriethoxysilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1067-47-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Cyanopropyltriethoxysilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001067476 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanenitrile, 4-(triethoxysilyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanenitrile, 4-(triethoxysilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(triethoxysilyl)butyronitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.666 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-CYANOPROPYLTRIETHOXYSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N78W6A24DX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 3-Cyanopropyltriethoxysilane interact with surfaces and what are the downstream effects?

A: 3-Cyanopropyltriethoxysilane (CPTES) is a bifunctional molecule containing a hydrolyzable ethoxysilane group and a terminal cyano group. The ethoxysilane group allows CPTES to chemically bind to hydroxylated surfaces like silica [, , ] or modified polymers like polyimide [], forming strong covalent Si-O-Si bonds. This surface modification introduces the cyano group, which can then interact with other materials or molecules. For instance, the cyano groups introduced onto polyimide films were found to significantly improve adhesion with copper metal, increasing peel strength by 2.3-2.4 times compared to unmodified films [].

Q2: Can you describe the structural characteristics of 3-Cyanopropyltriethoxysilane?

A2: 3-Cyanopropyltriethoxysilane has the molecular formula C9H19NO3Si and a molecular weight of 217.34 g/mol. While the provided research papers don't offer specific spectroscopic data, one can infer characteristic peaks from its structure:

Q3: How does the choice of surface treatment method using CPTES impact its effectiveness?

A: Research suggests that the method used to treat surfaces with CPTES significantly affects the performance of the final material. Comparing washing and filtering methods for silica surface treatment with CPTES prior to metallocene catalyst immobilization revealed that while filtering resulted in higher Zr content, the washing method led to significantly higher ethylene polymerization activity []. This highlights the importance of optimizing the surface treatment procedure for specific applications.

Q4: Does 3-Cyanopropyltriethoxysilane demonstrate any specific material compatibility?

A: CPTES exhibits compatibility with both organic and inorganic materials, making it a versatile surface modifier. Its successful application in modifying silica [, ], polyimide [], and integration into polydimethylsiloxane [] showcases its versatility and potential across diverse material platforms.

Q5: What are the implications of varying the ratio of different organoalkoxysilanes during the synthesis of mesoporous silica materials?

A: Research using hyperpolarized 129Xe NMR has shown that changing the ratio of 3-Cyanopropyltriethoxysilane (CPTES) and 3-[2-(2-aminoethylamino)ethylamino]propyltrimethoxysilane (AEPTMS) during the synthesis of mesoporous silica materials allows for fine-tuning the surface properties and functionalities []. This control over surface characteristics is crucial for tailoring materials for specific applications, such as drug delivery or catalysis.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

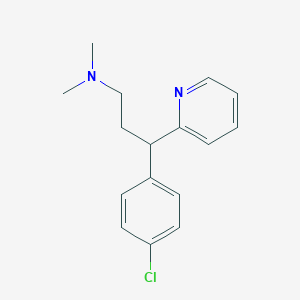

![1-[2-[[4-[(2,6-Dichloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium chloride](/img/structure/B86916.png)

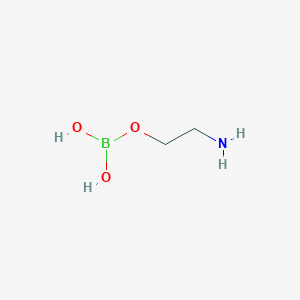

![7-Oxabicyclo[4.1.0]heptane-3-carbonitrile](/img/structure/B86918.png)